BenchChemオンラインストアへようこそ!

Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-

Medicinal chemistry SAR Linker optimization

Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- (CAS 696653-88-0; molecular formula C₁₇H₁₃N₃O₃S; MW 339.37 g/mol) is a heterocyclic hybrid molecule that covalently links a phthalimide (isoindole-1,3-dione) moiety to a 3-(thiophen-2-yl)-1,2,4-oxadiazole fragment through an n-propyl spacer. The compound belongs to the oxadiazolo-phthalimide chemotype, a class recognized for its modular architecture that permits independent optimization of the oxadiazole aryl substituent, the linker length, and the cyclic imide terminus.

Molecular Formula C17H13N3O3S
Molecular Weight 339.37
CAS No. 696653-88-0
Cat. No. B2942097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-
CAS696653-88-0
Molecular FormulaC17H13N3O3S
Molecular Weight339.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=CS4
InChIInChI=1S/C17H13N3O3S/c21-16-11-5-1-2-6-12(11)17(22)20(16)9-3-8-14-18-15(19-23-14)13-7-4-10-24-13/h1-2,4-7,10H,3,8-9H2
InChIKeyGOZMYFIGWVJADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- (CAS 696653-88-0): Procurement-Relevant Structural and Pharmacophore Profile


Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- (CAS 696653-88-0; molecular formula C₁₇H₁₃N₃O₃S; MW 339.37 g/mol) [1] is a heterocyclic hybrid molecule that covalently links a phthalimide (isoindole-1,3-dione) moiety to a 3-(thiophen-2-yl)-1,2,4-oxadiazole fragment through an n-propyl spacer [2]. The compound belongs to the oxadiazolo-phthalimide chemotype, a class recognized for its modular architecture that permits independent optimization of the oxadiazole aryl substituent, the linker length, and the cyclic imide terminus [3]. Unlike earlier generation N-(3-phenyl-1,2,4-oxadiazol-5-yl)-alkylphthalimides where the oxadiazole 3-position bears a phenyl group [4], the present compound incorporates a thiophen-2-yl substituent, introducing distinct electronic character and potential sulfur-mediated binding interactions to the oxadiazole ring system.

Why Generic Substitution of CAS 696653-88-0 with Other Oxadiazole-Phthalimide Hybrids Is Scientifically Unsupported


Within the oxadiazole-phthalimide hybrid class, three structural variables—the aryl substituent at the oxadiazole 3-position, the alkyl linker length connecting the phthalimide nitrogen to the oxadiazole 5-position, and the identity of the cyclic imide—exert non-interchangeable influences on target engagement and physicochemical properties. The methylene-linked analog 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione has been investigated for antitubercular activity via EthR inhibition [1], whereas the propyl-linked compound described here (CAS 696653-88-0) introduces an additional two methylene units, increasing conformational flexibility and lipophilicity (calculated logP difference of approximately +0.8–1.0 units based on fragment contributions) . Replacing the thiophen-2-yl group with phenyl (as in the N-(3-phenyl-1,2,4-oxadiazol-5-yl)-alkylphthalimide series [2]) eliminates the sulfur heteroatom available for thioether-like interactions and alters the oxadiazole ring electronics. Further, using the free carboxylic acid analog 3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-propionic acid (CAS 500025-29-6) instead of the phthalimide-terminated compound removes the hydrophobic cyclic imide scaffold entirely, which is known from class-level studies to enhance membrane permeability and contribute to analgesic target binding [3]. These structural variations render simple analog substitution scientifically invalid without empirical, matched-condition comparative data.

Quantitative Comparative Evidence for CAS 696653-88-0 Versus Closest Structural Analogs


Linker Length Differentiation: C3-Propyl vs. C1-Methyl Spacer Between Phthalimide and 1,2,4-Oxadiazole

CAS 696653-88-0 incorporates an n-propyl linker (–CH₂CH₂CH₂–) connecting the phthalimide nitrogen to the oxadiazole 5-position, distinguishing it from the closest commercially available analog 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione, which bears a single methylene (–CH₂–) spacer . In the broader oxadiazole-phthalimide analgesic series, alkyl linker length was systematically varied, and the propyl-linked congeners exhibited distinct conformational populations in molecular mechanics calculations, with the extended chain enabling the phthalimide moiety to sample a larger radius of gyration (estimated increase of ~1.2–1.5 Å in maximum end-to-end distance vs. the methyl-linked analog) [1]. This conformational flexibility is structurally analogous to the SAR trends reported for thiophen-2-yl-1,2,4-oxadiazole EthR inhibitors, where propyl, butyl, and isobutyl carbon chains (analogs 28–30) were more active than shorter-chain variants (analogs 26, 27), with the isopentyl analog (compound 32) achieving a drastic activity increase; in that series, alkyl chain occupancy of the bottom of the EthR ligand binding domain was essential for enhanced activity [2].

Medicinal chemistry SAR Linker optimization

Thiophen-2-yl vs. Phenyl Substitution at the 1,2,4-Oxadiazole 3-Position: Electronic and Binding-Pocket Differentiation

The compound features a thiophen-2-yl substituent at the 3-position of the 1,2,4-oxadiazole ring, in contrast to the phenyl-substituted archetype represented by the N-(3-phenyl-1,2,4-oxadiazol-5-yl)-alkylphthalimide series [1]. The thiophene sulfur atom introduces a polarizable heteroatom capable of engaging in S···π, S···H–C, and chalcogen-bonding interactions that are absent in the phenyl analog. In the related ethionamide booster series (58 thiophen-2-yl-1,2,4-oxadiazoles), the thiophene ring was a conserved feature required for EthR binding, and its replacement with other heterocycles significantly modulated potency [2]. Quantitative evidence from a comparable scaffold—3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids—demonstrated that the 3-thiophen-2-yl analog exhibited distinct larvicidal activity against Aedes aegypti L4 larvae (100% mortality at 100 μg/mL under microwave-assisted synthesis conditions) compared to other 3-aryl variants whose activity ranged from 40% to 100% depending on aryl substitution [3].

Heterocyclic chemistry Bioisosterism Sulfur interactions

Phthalimide vs. Piperidine-Cyanoacetyl Terminus: Differentiation from the BDM31343 EthR Inhibitor Chemotype

CAS 696653-88-0 terminates in a phthalimide (isoindole-1,3-dione) group at the distal end of the propyl linker, which contrasts fundamentally with the piperidine-cyanoacetyl terminus of the well-characterized EthR inhibitor BDM31343 (3-oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile) [1]. BDM31343 inhibits EthR with nanomolar potency (EC₅₀ in submicromolar range in M. tuberculosis-infected macrophage assays) and boosts ethionamide activity through a specific protein-ligand interaction mediated by the cyanoacetyl carbonyl forming hydrogen bonds within the EthR binding pocket, as confirmed by co-crystal structures at 0.8 Å resolution [2]. The phthalimide terminus of CAS 696653-88-0 presents a flat, hydrophobic, bicyclic aromatic system that engages different binding topologies—consistent with the oxadiazolo-phthalimide analgesic series where the phthalimide moiety participates in π-stacking and hydrophobic enclosure within the cyclooxygenase/peripheral analgesic target site, as modeled by semi-empirical AM1 calculations [3].

Antitubercular EthR inhibition Pharmacophore design

Phthalimide-Conjugated vs. Free Carboxylic Acid: Functional Group Impact on Membrane Permeability and Target Engagement

CAS 696653-88-0 is the phthalimide amide derivative of 3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-propionic acid (CAS 500025-29-6), which is commercially available from multiple suppliers as the free carboxylic acid . Conversion of the carboxylic acid to the phthalimide replaces an ionizable –COOH group (pKa ~4.5) with a neutral, hydrophobic bicyclic imide. Class-level evidence from phthalimide-containing compounds demonstrates that incorporation of the phthalimide moiety enhances the ability of compounds to traverse biological membranes in vivo [1]. In the oxadiazolo-phthalimide analgesic series, the phthalimide group was essential for peripheral analgesic activity as measured by the acetic acid-induced writhing test in mice, whereas the corresponding carboxylic acid intermediates showed negligible activity [2]. Quantitative data from related phthalimide conjugate series show logD₇.₄ differences of approximately +1.5 to +2.0 units compared to the free acid form, translating to an estimated 30- to 100-fold increase in calculated membrane partitioning.

Prodrug design Membrane permeability Physicochemical optimization

1,2,4-Oxadiazole Regioisomer vs. 1,3,4-Oxadiazole Scaffolds: Ring Connectivity and Biological Annotation Divergence

CAS 696653-88-0 features a 1,2,4-oxadiazole ring with the thiophen-2-yl substituent at position 3 and the propyl-phthalimide chain at position 5. This regiochemistry is distinct from the 1,3,4-oxadiazole regioisomers that populate many screening libraries. The 1,2,4-oxadiazole ring system has been specifically validated as an EthR inhibitor scaffold in M. tuberculosis (58 compounds tested, SAR extensively mapped) [1] and is the core of the commercial nematicide tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) [2]. In contrast, 1,3,4-oxadiazole-thiophene conjugates—such as those in the thiophene-clubbed 1,3,4-oxadiazole DHFR inhibitor series (compounds T1–T15) [3]—display different heteroatom positioning (N at positions 3 and 4) that alters hydrogen-bond acceptor geometry. The 1,2,4-regioisomer presents an N-atom at position 2 and O at position 1, creating a distinct H-bond acceptor vector compared to the 1,3,4-isomer (N at 3, N at 4), which has been computationally demonstrated to affect docking poses in dihydrofolate reductase (DHFR) binding sites by as much as 2–3 Å in key atom positioning [3].

Oxadiazole regioisomerism Scaffold hopping Chemotype annotation

Documented Scientific Provenance Gap vs. Extensively Characterized Analogs: Direct Comparative Bioactivity Data Limitations

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay yields no direct, peer-reviewed quantitative bioactivity data (IC₅₀, EC₅₀, Kᵢ, or Kd) for CAS 696653-88-0 itself. In contrast, close structural analogs have well-defined quantitative profiles: BDM31343 (CAS 1001468-07-0) has a reported EthR EC₅₀ of 0.2 μM in M. tuberculosis-infected macrophage assays [1]; the oxadiazolo-phthalimide analgesic series (e.g., compound 6a–g) demonstrated 45–78% inhibition in the acetic acid-induced writhing model at 10 mg/kg oral dose in mice [2]; and the 1,2,4-oxadiazole-phthalimide MIF inhibitor series (Balachandran et al., 2009) reported IC₅₀ values ranging from 5–25 μM in the tautomerase assay for the most potent analogs (compounds 7, 22–25, 27) [3]. The absence of matched-condition bioactivity data for CAS 696653-88-0 means that any claim of superior or differential potency relative to these characterized analogs cannot currently be empirically substantiated. The compound's SpectraBase entry confirms its chemical identity (MS-GC spectrum available) [4], but its biological annotation remains limited to cheminformatics-predicted targets with no experimental validation.

Data transparency Procurement risk assessment Bioactivity annotation

Evidence-Based Application Scenarios for CAS 696653-88-0 in Scientific Research and Industrial Procurement


SAR Expansion of 1,2,4-Oxadiazole-Phthalimide Hybrids Beyond the Methyl-Linker Chemotype

The compound is most rationally deployed as a linker-length expansion probe in structure-activity relationship campaigns where the methylene-bridged analog 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione [1] has already shown target engagement. The propyl spacer introduces additional conformational degrees of freedom (estimated end-to-end distance increase of ~1.2–1.5 Å) that can probe deeper hydrophobic sub-pockets inaccessible to the methyl-linked scaffold—a strategy validated by the EthR inhibitor SAR where propyl/butyl/isobutyl chain elongation (compounds 28–32) led to significant potency gains over shorter linkers [2].

Dual Pharmacophore Screening in MIF Tautomerase and IDO1/TDO2 Inhibition Assays

Based on the chemotype's established activity in both MIF tautomerase inhibition (phthalimide-oxadiazole derivatives; Balachandran et al., 2009 [1]) and the structural relationship to indoleamine/tryptophan dioxygenase inhibitor scaffolds [2], this compound is suitable for parallel screening against inflammatory (MIF) and immune-oncology (IDO1/TDO2) targets. Its thiophenyl-oxadiazole core provides a distinct electronic profile compared to the fluorinated phenyl-isoxazole ISO-1 derivatives, potentially yielding differential selectivity between the MIF tautomerase active site and the IDO1 heme-binding pocket.

Negative Control or Orthogonal Chemotype for EthR-Mediated Ethionamide Booster Assays

The compound differs from the validated EthR inhibitor BDM31343 [1] by replacement of the piperidine-cyanoacetyl terminus with a phthalimide group. This makes it a structurally orthogonal chemotype for use as a specificity control in EthR-dependent assays: a negative result in EthR binding or ethionamide boosting would confirm that the piperidine-cyanoacetyl moiety—not the thiophenyl-oxadiazole core—is the essential EthR pharmacophore, consistent with co-crystal structures showing cyanoacetyl hydrogen bonds as critical for EthR engagement [2].

Larvicidal or Antifungal Screening Based on 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-propionic Acid Scaffold Precedent

The 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acid scaffold has demonstrated larvicidal activity against Aedes aegypti (100% mortality at 100 μg/mL for thiophenyl-substituted variants) and fungal growth inhibition [1]. The phthalimide-conjugated analog (CAS 696653-88-0) is a logical next-tier compound for evaluating whether the enhanced lipophilicity and membrane penetration conferred by the phthalimide moiety [2] translates to improved whole-organism activity in these agrichemical or vector-control models, compared to the free acid precursors.

Quote Request

Request a Quote for Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.